
diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a phosphonate group, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable halogenated precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate . This reaction is often catalyzed by a palladium catalyst and can be carried out under microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that normally interact with phosphate substrates . This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: A simpler analog without the chlorophenyl and fluorovinyl groups.
Diethyl (2-(3-chlorophenyl)vinyl)phosphonate: Similar structure but lacks the fluorine atom.
Diethyl (2-(3-fluorophenyl)vinyl)phosphonate: Similar structure but lacks the chlorine atom.
Uniqueness
Diethyl (Z)-(2-(3-chlorophenyl)-1-fluorovinyl)phosphonate is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and specificity in chemical and biological applications. The combination of these substituents provides distinct electronic and steric properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-chloro-3-[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFO3P/c1-3-16-18(15,17-4-2)12(14)9-10-6-5-7-11(13)8-10/h5-9H,3-4H2,1-2H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZHXGMJTKYWOT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=CC1=CC(=CC=C1)Cl)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/C(=C/C1=CC(=CC=C1)Cl)/F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
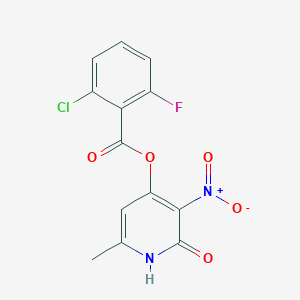
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)
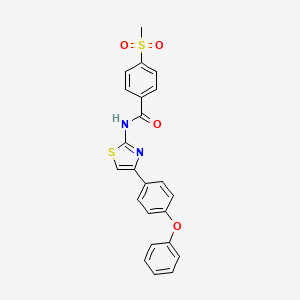
![1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B3011679.png)
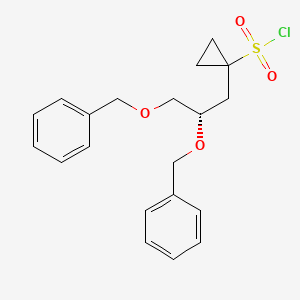
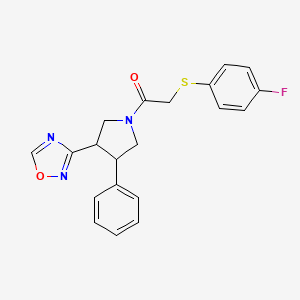
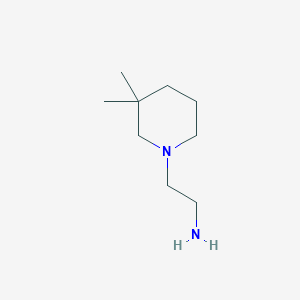
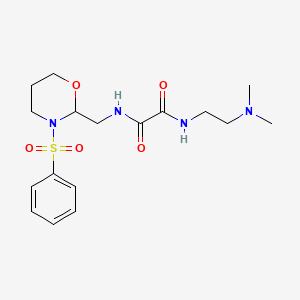

![5-((4-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011690.png)
![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)
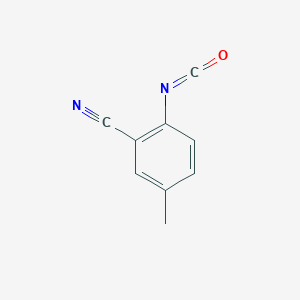
![{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine](/img/structure/B3011696.png)

